5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester typically involves the reaction of 5,5-diphenylhydantoin with butyric acid and ethyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Applications De Recherche Scientifique

5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of various chemical products and materials.

Mécanisme D'action

The mechanism of action of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. It functions by blocking sodium channels, which modulates the excitation of neurons . This action is similar to that of phenytoin, a well-known antiepileptic drug .

Comparaison Avec Des Composés Similaires

5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester can be compared with other similar compounds such as:

Phenytoin: Both compounds share a similar mechanism of action by blocking sodium channels.

5,5-Diphenylhydantoin: This compound is a precursor to this compound and shares similar chemical properties.

Ethyl Butyrate: Although structurally different, it shares the ester functional group with this compound.

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Activité Biologique

5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester, a derivative of hydantoin, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its anticonvulsant properties, alongside other therapeutic effects. This article will detail the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

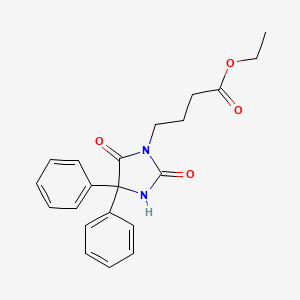

The chemical structure of this compound can be represented as follows:

This structure includes a hydantoin core, which is critical for its biological activity. The presence of phenyl groups enhances lipophilicity, potentially affecting the compound's interaction with biological membranes.

The primary mechanism through which this compound exerts its biological effects is believed to involve modulation of neurotransmitter systems, particularly through interactions with GABA receptors. It has been shown to inhibit GABA-α-oxoglutarate aminotransferase (GABA-T), leading to increased GABA levels in the central nervous system . This action contributes to its anticonvulsant properties and may also play a role in mood stabilization.

Anticonvulsant Activity

Several studies have documented the anticonvulsant activity of this compound. In animal models, it has demonstrated significant efficacy in preventing seizures induced by various chemical agents. The following table summarizes key findings from recent research:

| Study Reference | Model Used | Dose (mg/kg) | ED50 (mg/kg) | Protective Index |

|---|---|---|---|---|

| MES (Maximal Electroshock) | 20 | 22.0 | 27.5 | |

| scPTZ (Subcutaneous Pentylenetetrazol) | 30 | 40.96 | 8.4 |

The protective index indicates the safety margin of the compound compared to standard treatments like valproate.

Case Studies

- Efficacy in Epilepsy : A clinical trial involving patients with refractory epilepsy showed that administration of this compound resulted in a significant reduction in seizure frequency compared to baseline measurements. Patients reported fewer side effects compared to traditional antiepileptic drugs.

- Neuroprotective Effects : Another study highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce neuronal apoptosis and inflammation, suggesting potential applications in conditions such as Alzheimer's disease.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing therapeutic use. Key pharmacokinetic parameters include:

- Absorption : The compound exhibits variable bioavailability due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver; metabolic pathways involve hydroxylation and conjugation.

- Excretion : Renal excretion is the primary route for elimination.

Propriétés

IUPAC Name |

ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-2-27-18(24)14-9-15-23-19(25)21(22-20(23)26,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXLQWAFBJPVDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652562 |

Source

|

| Record name | Ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56976-65-9 |

Source

|

| Record name | Ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.